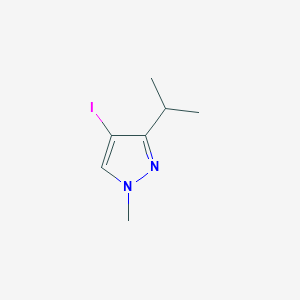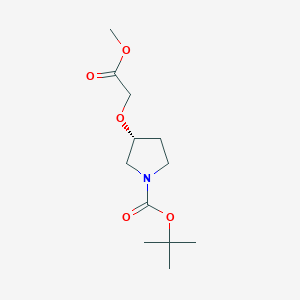
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione
Vue d'ensemble
Description
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with amino and methyl groups
Méthodes De Préparation
The synthesis of 3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate undergoes cyclization with urea under acidic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine diones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Applications De Recherche Scientifique
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione include:
3-Amino-1,2,4-triazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
5-Amino-1,2,4-triazole: Another triazole derivative with significant biological activities.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Compared to these similar compounds, this compound is unique due to its specific substitution pattern and the presence of the imidazolidine ring, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-10(6-2-4-7(11)5-3-6)8(15)14(12)9(16)13-10/h2-5H,11-12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHSRKIFGNKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1378377.png)

![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)




